4-Chloro-2-(chloromethyl)-6-fluoroquinazoline is a synthetic organic compound classified under the quinazoline derivatives. It possesses a complex structure characterized by a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in its ring system. This compound is particularly notable for its potential biological activities, including antimicrobial and antitumor properties.
The chemical structure of 4-Chloro-2-(chloromethyl)-6-fluoroquinazoline can be represented by the molecular formula and has been cataloged under various databases such as PubChem (CID 20094119) and Sigma-Aldrich. It falls within the category of halogenated quinazolines, which are known for their diverse pharmacological activities .
The synthesis of 4-Chloro-2-(chloromethyl)-6-fluoroquinazoline typically involves several steps that include chlorination and fluorination reactions. A common method includes:
The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity.
The molecular structure of 4-Chloro-2-(chloromethyl)-6-fluoroquinazoline features a quinazoline ring with specific substituents:
The structural representation can be described using the SMILES notation: ClC1=CC2=C(N=C(CCl)[N+]([O-])=C2C3=CC=CC=C3F)C=C1
. The compound has a molecular weight of approximately 213.06 g/mol .
4-Chloro-2-(chloromethyl)-6-fluoroquinazoline can participate in various chemical reactions:
The mechanism of action of 4-Chloro-2-(chloromethyl)-6-fluoroquinazoline primarily revolves around its interaction with biological targets:
4-Chloro-2-(chloromethyl)-6-fluoroquinazoline has significant applications in medicinal chemistry:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.: 1152-76-7